2-Amino-1,3-oxazole-4-carboxylic acid;hydrate

Description

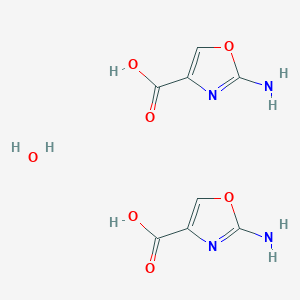

2-Amino-1,3-oxazole-4-carboxylic acid hydrate (CAS: 944900-52-1) is a heterocyclic compound featuring a five-membered oxazole ring substituted with an amino group at position 2 and a carboxylic acid group at position 4, with a water molecule incorporated as a hydrate . Its structure combines reactive functional groups (amino and carboxylic acid) with a rigid oxazole core, enabling diverse chemical modifications for drug discovery .

Properties

IUPAC Name |

2-amino-1,3-oxazole-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4N2O3.H2O/c2*5-4-6-2(1-9-4)3(7)8;/h2*1H,(H2,5,6)(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNFYYRDBNYBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C(=O)O.C1=C(N=C(O1)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amino acids with carbonyl compounds, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or modifications to the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1,3-oxazole-4-carboxylic acid; hydrate serves as a valuable building block in the synthesis of bioactive compounds. Its derivatives have been studied for their potential as:

- Anticancer Agents : Recent studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 5.2 | Caspase activation |

| Compound B | A549 | 4.8 | G2/M phase arrest |

| Compound C | MCF-7 | 6.0 | Apoptosis induction |

- Antimicrobial Agents : The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 12 µg/mL |

| Compound E | Pseudomonas aeruginosa | 15 µg/mL |

| Compound F | Escherichia coli | 10 µg/mL |

The biological properties of 2-Amino-1,3-oxazole-4-carboxylic acid; hydrate extend beyond anticancer and antimicrobial effects. Research indicates its potential roles as:

- Anticonvulsant : Exhibiting activity in models of seizure disorders.

- Anti-inflammatory : Showing promise in reducing inflammation markers.

These activities are attributed to the structural features of the oxazole ring, which enhances its interaction with biological targets.

Material Science

In addition to its medicinal applications, 2-Amino-1,3-oxazole-4-carboxylic acid; hydrate is being explored for its potential use in developing new materials. Its unique structure allows for the creation of polymers and catalysts with specific properties.

Pharmaceutical Intermediates

The compound is also investigated as a pharmaceutical intermediate for synthesizing various drugs, including peptide antibiotics like thiostrepton. Its derivatives are integral to drug discovery programs targeting diseases such as cancer and infections.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-oxazole-4-carboxylic acid;hydrate involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modifying their activity. The oxazole ring can also interact with nucleic acids or other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in heterocyclic cores, substituents, or hydration states:

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The oxazole hydrate exhibits moderate solubility due to hydrogen bonding from the hydrate .

- The oxadiazole 2-oxide has lower solubility, likely due to its planar, nonpolar oxadiazole ring and oxide group .

- The imidazole derivative shows higher solubility, attributed to its hydrogen-bonding dihydroimidazole ring .

Biological Activity

2-Amino-1,3-oxazole-4-carboxylic acid; hydrate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a unique oxazole ring that contributes to its biological activity. The synthesis typically involves the reaction of appropriate carboxylic acids with hydrazine derivatives, leading to the formation of oxazole-based compounds. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions that simplify the purification process.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-amino-1,3-oxazole-4-carboxylic acid exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest.

Key Findings:

- Caspase Activation : Compounds derived from this scaffold have been shown to activate caspase-3 and -7 in cancer cell lines such as HT-1080 (fibrosarcoma) and A549 (lung carcinoma) .

- Cell Cycle Arrest : Specific derivatives can induce G2/M phase arrest, inhibiting cell proliferation .

Table 1: Anticancer Activity of 2-Amino-1,3-Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HT-1080 | 5.2 | Caspase activation |

| Compound B | A549 | 4.8 | G2/M phase arrest |

| Compound C | MCF-7 | 6.0 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, 2-amino-1,3-oxazole derivatives have shown promising antimicrobial effects against various bacterial strains.

Key Findings:

- Bacterial Inhibition : Studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of 2-Amino-1,3-Oxazole Derivatives

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 12 µg/mL |

| Compound E | Pseudomonas aeruginosa | 15 µg/mL |

| Compound F | Escherichia coli | 10 µg/mL |

Case Studies

Several case studies highlight the efficacy of these compounds in preclinical settings:

- Case Study on Cancer Cell Lines : A study evaluated the anticancer potential of a series of oxazole derivatives in various human cancer cell lines. The results indicated that some compounds led to a reduction in cell viability by over 70% at concentrations below 10 µM .

- Antimicrobial Efficacy Assessment : Another investigation assessed the antimicrobial activity of these compounds against clinical isolates of bacteria. The findings revealed that specific derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1,3-oxazole-4-carboxylic acid hydrate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of precursors like 2-aminothiazol-4(5H)-one with aldehydes or ketones. Acetic acid reflux with sodium acetate as a catalyst is a common approach, as seen in analogous oxazole syntheses . Optimize temperature (80–110°C) and stoichiometric ratios (1:1.1 molar ratio of amine to aldehyde) to enhance yields. Purification via recrystallization (DMF/acetic acid) is recommended.

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | ↑ Yield by 15–20% |

| Reaction Time | 3–5 hours | Prevents decomposition |

| Solvent System | Acetic acid | Stabilizes intermediates |

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-1,3-oxazole-4-carboxylic acid hydrate?

- Methodology : Use ¹H/¹³C NMR to confirm the oxazole ring (distinct peaks at δ 7.5–8.5 ppm for aromatic protons) and amino group (broad singlet at δ 5.0–6.0 ppm). IR spectroscopy identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 159.04 for anhydrous form) .

Q. How does the hydrate form influence solubility and stability in aqueous vs. organic solvents?

- Methodology : The hydrate form increases aqueous solubility due to hydrogen bonding. Test solubility in DMSO, ethanol, and water using shake-flask methods. Stability assays (HPLC monitoring) under varying pH (3–9) and temperature (4–40°C) reveal degradation pathways. Hydrate stability is typically higher in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 2-amino-1,3-oxazole-4-carboxylic acid derivatives?

- Methodology : Derivatives may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding from the amino group and π-π stacking from the oxazole ring. Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., PDB: 1AJ7). Validate with MIC assays against E. coli and S. aureus .

Q. How do structural modifications (e.g., substituents on the oxazole ring) affect bioactivity and reactivity?

- Methodology : Systematic substitution studies show electron-withdrawing groups (e.g., –CF₃ at C5) enhance antibacterial activity but reduce solubility. Compare analogs via SAR tables :

| Substituent (Position) | LogP | MIC (μg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| –NH₂ (C2) | -0.5 | 32 | 12.5 |

| –CF₃ (C5) | 1.2 | 8 | 2.1 |

| –OCH₃ (C4) | 0.3 | 64 | 8.9 |

- Advanced Synthesis : Introduce trifluoromethyl groups via Ullman coupling or Suzuki-Miyaura reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies often arise from impurities (e.g., unreacted starting materials) or hydrate/anhydrous form confusion. Use HPLC-PDA (>95% purity threshold) and Karl Fischer titration to confirm hydration state. Replicate assays under standardized conditions (CLSI guidelines) .

Q. What computational tools predict the stability and reactivity of 2-amino-1,3-oxazole-4-carboxylic acid hydrate?

- Methodology : DFT calculations (Gaussian 16) model thermal stability (ΔG of decomposition) and tautomeric equilibria. Predict collision cross-sections (CCS) using MOBCAL for ion mobility spectrometry validation .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for reproducibility; monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1).

- Characterization : Use deuterated DMSO for NMR to avoid water interference.

- Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate hydrate form stability in cell culture media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.